molecular formula C14H12N2O3S B12349623 Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 3-[(4-methoxyphenyl)methyl]-

Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 3-[(4-methoxyphenyl)methyl]-

Cat. No.: B12349623
M. Wt: 288.32 g/mol
InChI Key: LLTCEFAKSBWJJF-UHFFFAOYSA-N
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Description

3-(4-Methoxy-benzyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound that contains a thieno[3,2-d]pyrimidine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-benzyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-methoxybenzylamine with a thieno[3,2-d]pyrimidine derivative in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-benzyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(4-Methoxy-benzyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-benzyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxy-benzyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione is unique due to its specific structural features and the presence of a methoxybenzyl group, which may enhance its biological activity and selectivity.

Properties

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-4aH-thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C14H12N2O3S/c1-19-10-4-2-9(3-5-10)8-16-13(17)12-11(6-7-20-12)15-14(16)18/h2-7,12H,8H2,1H3

InChI Key

LLTCEFAKSBWJJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3C(=NC2=O)C=CS3

Origin of Product

United States

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